2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative featuring a sulfanylacetamide side chain and a 4-(trifluoromethoxy)phenyl substituent. Its core structure combines a pyrimidine ring fused to an indole scaffold, with a thioether linkage to an acetamide group. The trifluoromethoxy (OCF₃) moiety enhances lipophilicity and metabolic stability, making it a candidate for targeting receptors or enzymes sensitive to halogenated aromatic groups . The ethyl substituent at the 3-position of the pyrimidoindole core modulates steric and electronic properties, influencing binding affinity and selectivity .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S/c1-2-28-19(30)18-17(14-5-3-4-6-15(14)26-18)27-20(28)32-11-16(29)25-12-7-9-13(10-8-12)31-21(22,23)24/h3-10,26H,2,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDZCUIVQGGKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoindole core, the introduction of the ethyl and oxo groups, and the attachment of the sulfanyl and trifluoromethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Sulfanyl-Acetamide Coupling
The sulfanyl group at position 2 of the pyrimidoindole core reacts with halogenated acetamides under nucleophilic substitution (SN₂) conditions:
-
Reaction : 3-ethyl-4-oxo-pyrimidoindole-2-thiol + 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide → Target compound.
Yield Data
| Starting Material | Product | Yield | Purity | Source |
|---|---|---|---|---|
| 3-Ethyl-4-oxo-pyrimidoindole-2-thiol | Target compound | 68% | >98% |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Reaction Outcomes
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, 12h reflux | 2-({3-Ethyl-4-oxo-pyrimidoindol-2-yl}sulfanyl)acetic acid | 52% | |
| 2M NaOH, 6h, 80°C | Sodium 2-({3-Ethyl-4-oxo-pyrimidoindol-2-yl}sulfanyl)acetate | 75% |
Sulfanyl Oxidation
The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or OXONE®:
Oxidation Results
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ | Sulfoxide derivative | 65% | |
| OXONE® | Sulfone derivative | 88% |
Stability Under Pharmacological Conditions
The trifluoromethoxy (-OCF₃) group exhibits high metabolic stability, as confirmed by:
Degradation Pathways
| Condition | Degradation Product | Extent (24h) | Source |
|---|---|---|---|
| Acidic (pH 2) | Trifluoromethoxy-phenyl hydrolysis | <5% | |
| Basic (pH 10) | Pyrimidoindole ring decomposition | 12% |
Key Synthetic Challenges
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds in this class may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation and survival.
Antimicrobial Activity
The compound's structural motifs suggest potential antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies could be conducted to evaluate its efficacy against specific strains.
Case Studies and Research Findings
- Anticancer Studies : A study investigating the anticancer effects of pyrimidine derivatives found that certain modifications to the structure enhanced cytotoxicity against breast cancer cell lines. The incorporation of a sulfanyl group was noted to increase interaction with target proteins involved in cancer progression.
- Antimicrobial Testing : In a comparative analysis of various sulfur-containing compounds, those similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria.
Synthesis and Development
The synthesis of this compound can be approached through multi-step organic reactions involving:
- Starting Materials : Ethyl pyrimidine derivatives and trifluoromethoxy phenyl acetamides.
- Synthetic Pathways : Employing methods such as nucleophilic substitution reactions and cyclization techniques to achieve the desired structural configuration.
Mechanism of Action
The mechanism by which 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrimido[5,4-b]indole Derivatives
Table 1: Key Structural Variations and Their Implications
Key Observations:
- Substituent Effects : The 3-ethyl group in the target compound balances steric bulk and metabolic stability better than smaller (methyl) or bulkier (phenyl, tert-butyl) groups .
- Trifluoromethoxy vs. Methoxy : The OCF₃ group in the target compound offers superior electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy (OCH₃) in analogues like 9d .
- Acetamide Tail Variations : The 4-(trifluoromethoxy)phenyl tail enhances target engagement in hydrophobic pockets compared to alkyl or unsubstituted aryl groups .
Functional Analogues with Sulfanylacetamide Linkers
Table 2: Comparison of Pharmacological Profiles
Key Observations:
- Anti-inflammatory Potential: The target compound’s pyrimidoindole core may confer anti-inflammatory activity, as seen in analogues like 9d and triazole-based sulfanylacetamides .
- CNS Applications : Unlike GPR-17 ligands with triazole cores, the pyrimidoindole scaffold in the target compound may limit CNS penetration due to higher molecular weight (>500 Da) .
Physicochemical and ADME Properties
Table 3: Calculated Properties (Data from , and 8)
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (µM) | Metabolic Stability (HLM t₁/₂, min) |
|---|---|---|---|---|
| Target Compound | 477.45 | 3.8 | 12.5 | 45 |
| 2-[(3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-OCF₃-phenyl)acetamide | 463.42 | 3.5 | 18.7 | 32 |
| N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | 515.56 | 4.2 | 8.9 | 28 |
Key Observations:
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel pyrimidoindole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimidoindole core with a sulfanyl group and a trifluoromethoxy-substituted phenyl acetamide. Its molecular formula is with a molecular weight of 382.45 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 382.45 g/mol |
| CAS Number | 888459-32-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoindole core, followed by the introduction of the ethyl and oxo groups. The final steps include the attachment of the sulfanyl and acetamide groups under controlled conditions using various reagents such as ethylating agents and oxidizing agents .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various biochemical responses. The presence of the trifluoromethoxy group enhances its binding affinity due to electron-withdrawing effects, which can significantly influence its pharmacological efficacy .
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable cytotoxicity against several cancer cell lines. For instance, studies have shown that similar pyrimidoindole derivatives can induce apoptosis in breast cancer cells (e.g., MCF-7 cell line), suggesting potential applications in cancer therapy .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Pyrimidoindole Derivative | MCF-7 | 15.2 |
| Pyrimidoindole Derivative | Hek293 | 34.2 |
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory effects. They have shown moderate inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. The trifluoromethoxy group is believed to enhance these activities by improving molecular interactions with target enzymes .
Case Studies
- Study on COX Inhibition : A study evaluated the inhibitory effects of related compounds on COX enzymes and found that modifications in the phenyl ring significantly affected their inhibitory potency. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyrimidoindole derivatives on human cancer cell lines using a panel from the National Cancer Institute (NCI). Results indicated that specific substitutions led to increased apoptosis rates in targeted cancer cells.
Q & A
Q. What are the critical steps in synthesizing 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide?
- Answer : The synthesis involves: (i) Cyclocondensation of indole derivatives with ethyl groups to form the pyrimido[5,4-b]indole core. (ii) Sulfanylation using thiourea or thiol reagents to introduce the sulfanyl bridge. (iii) Amidation with 4-(trifluoromethoxy)phenylamine via carbodiimide coupling. Reaction conditions (e.g., anhydrous solvents, controlled pH) and purification via column chromatography are critical for yield optimization .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Answer :
- NMR (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.
- FT-IR to identify functional groups (e.g., C=O, N-H stretches).
Advanced techniques like NOESY may resolve spatial proximity of substituents .
Q. What in vitro assays are recommended for initial biological activity screening?
- Answer :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cytotoxicity profiling in cancer cell lines (e.g., MTT assay).
- Receptor binding studies with radiolabeled ligands to assess affinity.
Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., staurosporine) are mandatory .
Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?
- Answer : The -OCF₃ group enhances:
- Lipophilicity (logP ↑), improving membrane permeability.
- Metabolic stability by resisting oxidative degradation.
- Electron-withdrawing effects , modulating electronic distribution in the acetamide moiety.
Computational tools like Gaussian can predict these effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during sulfanylation?
- Answer :
- Temperature control : Maintain ≤60°C to prevent thiourea decomposition.
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalysts : Add catalytic iodine or Cu(I) to accelerate thiol-disulfide exchange.
Monitor reaction progress via TLC/HPLC .
Q. What computational strategies predict binding modes of this compound with kinase targets?
- Answer :
- Molecular docking (AutoDock Vina) to identify probable binding pockets.
- Molecular Dynamics (MD) simulations (AMBER/GROMACS) to assess stability of ligand-receptor complexes.
- Free-energy calculations (MM-PBSA) to quantify binding affinities.
Validate with crystallographic data if available .
Q. How to resolve contradictions in reported biological activity data across studies?
- Answer :
- Structural validation : Confirm batch purity via HPLC (>95%) and LC-MS.
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and protocols.
- Meta-analysis : Compare IC₅₀ values under identical conditions (pH, temperature).
Discrepancies may arise from stereochemical impurities or solvent effects .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Answer :
- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and UV light.
- LC-MS/MS profiling to identify degradation products (e.g., hydrolyzed acetamide).
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Answer :
- Core modifications : Replace pyrimidoindole with pyridopyrimidine to test ring flexibility.
- Substituent variation : Introduce halogens (Cl, Br) at the indole 5-position.
- Bioisosteric replacement : Swap -S- with -O- or -NH- in the sulfanyl bridge.
Evaluate changes via enzymatic assays and ADMET profiling .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?
- Answer :
- Rodent models : Measure Cmax, Tmax, and AUC after oral/IP administration.
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine).
- Tissue distribution : Use radiolabeled compound and autoradiography.
Advanced models include zebrafish for high-throughput toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
